(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7S3/c1-31-11-10-25-18-7-6-17(34(22,27)28)14-19(18)33-21(25)23-20(26)15-2-4-16(5-3-15)35(29,30)24-8-12-32-13-9-24/h2-7,14H,8-13H2,1H3,(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZIJMPMALJWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzo[d]thiazole moiety linked to a morpholinosulfonyl group, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 402.52 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with benzo[d]thiazole derivatives have been noted for their anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The sulfonamide group is traditionally associated with antibacterial activity, suggesting potential applications against various bacterial strains.
- Induction of Apoptosis : Preliminary studies indicate that similar compounds induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspases. For instance, compounds targeting farnesyltransferase have shown significant apoptotic effects in HepG2 cells .
- Cell Cycle Arrest : Research on related compounds has demonstrated that they can arrest the cell cycle at specific phases (e.g., S phase), which is crucial for inhibiting cancer cell proliferation .
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial folate biosynthesis, disrupting essential metabolic processes necessary for bacterial growth.
Case Study 1: Antitumor Activity in HepG2 Cells
A study investigated the effects of a structurally similar compound on HepG2 cells, revealing:
- IC50 Values : The compound exhibited IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in S phase cell population after treatment, confirming the compound's role in cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
Another study highlighted the antimicrobial properties of sulfonamide derivatives:
- Bacterial Strains Tested : Compounds were tested against Gram-positive and Gram-negative bacteria.
- Results : Significant inhibition was observed, suggesting that the compound could be effective against resistant strains due to its dual mechanism of action—disrupting metabolic pathways and inhibiting enzyme activity.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Apoptosis induction, cell cycle arrest | |
| Antimicrobial | Inhibition of folate biosynthesis enzymes |
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| IMB-1406 | 6.92–8.99 | HepG2 |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and synthetic features are compared below with analogous sulfonyl-containing heterocycles synthesized in the referenced study (e.g., triazole derivatives [4–15]) .
Structural Comparison
Spectroscopic Comparison
Research Findings
Sulfonyl Group Reactivity: Both the target compound and evidence derivatives leverage sulfonyl groups for electronic modulation. However, the morpholinosulfonyl group in the target compound may enhance solubility compared to hydrophobic phenylsulfonyl groups in [4–15] .
In contrast, the Z-configuration of the target compound likely prevents tautomerism, favoring a planar imine structure.
Synthetic Challenges : The evidence highlights the importance of basic conditions for cyclization (to form triazoles) and alkylation . Similar stringent conditions may apply to the target compound’s synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
